2-(3-Phenylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Phenylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H16ClN and a molecular weight of 233.74 g/mol . It is a hydrochloride salt of 2-(3-Phenylphenyl)ethan-1-amine, which is a derivative of biphenyl. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which undergoes a Friedel-Crafts alkylation to introduce an ethylamine group at the 3-position.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Hydrochloride Formation: The resulting 2-(3-Phenylphenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing techniques such as recrystallization and filtration to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
2-(3-Phenylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Scientific Research Applications
2-(3-Phenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(3-Phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-(3-Phenylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as:
2-(4-Phenylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with the phenyl group at the 4-position, which may result in different chemical and biological properties.
2-(2-Phenylphenyl)ethan-1-amine hydrochloride: Another structural isomer with the phenyl group at the 2-position, leading to variations in reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting properties.
Properties
IUPAC Name |
2-(3-phenylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13;/h1-8,11H,9-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLMFFAJPIWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23882-30-6 |
Source
|
Record name | 2-(3-phenylphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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